Fmoc-L-Tryptophanol
Overview
Description
This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of carbamates consists of a carbonyl group (C=O) and an alkyl or aryl group attached to one side of the carbonyl and a nitrogen atom attached to the other side .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . They can also participate in the formation of other carbamates and ureas .Physical and Chemical Properties Analysis
Carbamates generally have moderate to high solubility in water and are stable under normal temperatures and pressures . They can exist as colorless solids or liquids .Scientific Research Applications
Pharmacokinetics and Hepatic Protection
Indole derivatives, including those related to the structure of the specified compound, have shown promise in protecting against chronic liver diseases. These compounds, through their pleiotropic effects, offer antioxidant, anti-fibrosis, immunomodulatory, and anti-inflammatory properties, contributing to hepatic protection. The study by Wang et al. highlights the pharmacokinetics of indole-3-carbinol (I3C) and its derivatives, emphasizing their roles in alleviating oxidative stress, modulating enzymes relevant to hepatotoxic substances, and improving conditions like non-alcoholic steatohepatitis and microbial-induced liver injuries (Wang et al., 2016).
Fluorescent Properties and Surgical Applications
Methylene blue, a compound with fluorescent properties, has been reviewed for its potential in intraoperative fluorescent imaging. This review by Cwalinski et al. explores methylene blue's emerging role beyond a clinical dye to a fluorophore in surgical settings, underscoring its potential in enhancing the visualization of ureters, identifying parathyroid glands, and detecting tumor margins in breast cancer surgery (Cwalinski et al., 2020).
Synthesis and Biological Activities of Indole Derivatives
Research on the synthesis and classification of indole compounds, akin to the core structure of the requested compound, has been extensively reviewed. These studies focus on developing new methodologies for indole synthesis, which is fundamental for producing a wide range of biologically active molecules. Taber and Tirunahari's review presents a classification framework for indole synthesis strategies, contributing to the understanding of their chemical versatility and application in medicinal chemistry (Taber & Tirunahari, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUDYNHTCJBHI-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654300 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153815-60-2 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153815-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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